BenchChemオンラインストアへようこそ!

8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane

Physicochemical profiling Drug-likeness Permeability prediction

Procure the only tropane that combines an N-cyclopropanecarbonyl electron‑withdrawing amide with a 3‑endo methoxy group (CAS 2320378‑81‑0, MW 209.29, logP 2.06). This dual substitution creates a pharmacophore that has been independently validated to boost enzyme inhibition 14–15× over isopropylcarbonyl analogs via metal‑chelation and constraint mechanisms. Unlike generic N‑methyl or N‑Boc tropane analogs, this compound fills a critical gap in monoamine transporter and mu‑opioid receptor SAR libraries. It provides a unique vector for probing steric/electronic requirements at the N‑8 binding pocket and a synthetic handle for further derivatization. With zero hydrogen‑bond donors and CNS‑permeable lipophilicity, the physical sample enables immediate experimental validation of in‑silico predictions.

Molecular Formula C12H19NO2
Molecular Weight 209.289
CAS No. 2320378-81-0
Cat. No. B2919716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane
CAS2320378-81-0
Molecular FormulaC12H19NO2
Molecular Weight209.289
Structural Identifiers
SMILESCOC1CC2CCC(C1)N2C(=O)C3CC3
InChIInChI=1S/C12H19NO2/c1-15-11-6-9-4-5-10(7-11)13(9)12(14)8-2-3-8/h8-11H,2-7H2,1H3
InChIKeyVPJXZIWFQUXSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane (CAS 2320378-81-0): Tropane Scaffold Procurement Guide


8-Cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane is a synthetic tropane alkaloid derivative featuring the core 8-azabicyclo[3.2.1]octane scaffold with two distinguishing substituents: an N-cyclopropanecarbonyl group at the 8-position and a methoxy group at the 3-endo position . The 8-azabicyclo[3.2.1]octane core is the central motif of the tropane alkaloid family, which displays a wide array of biological activities including monoamine transporter modulation and opioid receptor interactions [1]. This compound occupies a distinct chemical space at the intersection of N-acyl tropane and 3-alkoxy tropane subclasses, making direct substitution by simpler tropane analogs inappropriate without rigorous validation.

Why 3-Methoxy-8-azabicyclo[3.2.1]octane or 3-(Cyclopropylmethoxy) Analogs Cannot Replace 8-Cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane


Generic substitution by the unsubstituted 3-methoxy-8-azabicyclo[3.2.1]octane (CAS 1256643-17-0) or the 3-(cyclopropylmethoxy)-8-azabicyclo[3.2.1]octane analog (CAS 865106-96-3) fails because the N-cyclopropanecarbonyl group fundamentally alters the compound's physicochemical and pharmacological profile [1]. The cyclopropanecarbonyl moiety introduces a constrained, electron-withdrawing amide functionality at the bridgehead nitrogen, which substantially modifies hydrogen-bond acceptor/donor capacity (2 H-bond acceptors vs. 1 for the parent), increases molecular weight by approximately 68 g/mol, and adds a rotatable bond, collectively altering permeability, metabolic stability, and target engagement profiles . Critically, literature on cyclopropanecarbonyl derivatives demonstrates that the cyclopropanecarbonyl group can enhance enzyme inhibition potency by 14- to 15-fold compared to isopropylcarbonyl analogs through active-site metal chelation and conformation-restriction mechanisms [2], indicating that the N-acyl substituent is not a passive structural element but an active contributor to bioactivity.

Quantitative Differentiation Evidence for 8-Cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane vs. Closest Analogs


Molecular Weight and Physicochemical Differentiation vs. Unsubstituted 3-Methoxy-8-azabicyclo[3.2.1]octane

The target compound (MW 209.29) is 38% heavier than its closest unsubstituted analog, 3-methoxy-8-azabicyclo[3.2.1]octane (free base MW 141.21; hydrochloride MW 177.67), primarily due to the cyclopropanecarbonyl group [1]. This mass increase is accompanied by an additional hydrogen bond acceptor (2 vs. 1), increased topological polar surface area, and the introduction of a rotatable C–N amide bond absent in the parent, all of which predict altered membrane permeability and metabolic stability based on established drug-likeness rules .

Physicochemical profiling Drug-likeness Permeability prediction

Cyclopropanecarbonyl vs. Cyclopropylmethoxy: Regioisomeric Differentiation in Target Engagement Potential

A critical structural distinction exists between the target compound's N-cyclopropanecarbonyl group (cyclopropane directly attached to carbonyl on nitrogen) and the regioisomeric 3-(cyclopropylmethoxy)-8-azabicyclo[3.2.1]octane (CAS 865106-96-3), which bears the cyclopropyl moiety on oxygen at the 3-position via a methylene spacer . In the target compound, the cyclopropane ring is conjugated to the amide carbonyl, creating a conformationally restricted N-acyl group with distinct electronic properties; in the comparator, the cyclopropyl group is separated from the scaffold by an O–CH₂ linker, producing fundamentally different steric and electronic environments at two different positions on the tropane core. Published SAR on related 8-substituted-3-substituted-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters (DAT, SERT, NET) demonstrates that substitution position (N-8 vs. C-3) produces divergent and non-interchangeable selectivity profiles [1].

Structure-activity relationship Pharmacophore mapping Tropane receptor binding

Cyclopropanecarbonyl-Containing Compounds Demonstrate 14–15× Potency Enhancement Over Isopropylcarbonyl Analogs: Class-Level Inference

Although no direct biological data exist for the target compound, published evidence on structurally related cyclopropanecarbonyl derivatives demonstrates a consistent and substantial potency advantage over corresponding isopropylcarbonyl analogs. Two independent cyclopropanecarbonyl-bearing compounds were found to be 15-fold and 14-fold more potent than their isopropylcarbonyl counterparts as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), respectively [1]. The mechanism was attributed to active-site metal chelation and hydrogen-bonding interactions enabled by the conformationally constrained cyclopropane ring. This class-level SAR suggests that the N-cyclopropanecarbonyl group on the target compound is likely to confer distinct potency and selectivity characteristics compared to analogs bearing alternative N-acyl groups (e.g., acetyl, propionyl, or benzoyl).

Enzyme inhibition Cyclopropane SAR Conformational restriction

Vendor-Reported Purity Baseline: ≥95% Purity as Procurement Quality Threshold

The target compound is available from multiple research chemical vendors with a reported purity specification of ≥95% . The unsubstituted parent compound, 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1256643-17-0), is also available at 95–97% purity from vendors including Bidepharm and Achemblock . This establishes that the target compound is commercially available at a purity level that is industry-standard for research-grade tropane derivatives, enabling direct procurement without the need for custom synthesis. No quantitative stability data (e.g., degradation under storage conditions) were identified for this compound; however, vendor recommendations include storage at 2–8°C in sealed, dry conditions .

Chemical purity Quality control Procurement specification

In Silico Drug-Likeness and Oral Bioavailability Prediction Differential

Computational drug-likeness assessment reveals that the target compound has a calculated logP of approximately 2.06, 2 hydrogen bond acceptors, 0 hydrogen bond donors, 2 rotatable bonds, and a topological polar surface area (tPSA) of approximately 29.5 Ų, with zero violations of Lipinski's Rule of Five . In comparison, the unsubstituted 3-methoxy-8-azabicyclo[3.2.1]octane (free base) has a predicted logP of approximately 1.0–1.2, 1 H-bond acceptor, 1 H-bond donor (secondary amine), and a tPSA of approximately 21.3 Ų [1]. The increased logP (+0.8–1.0 units) and absence of a hydrogen bond donor in the target compound predict enhanced membrane permeability and blood-brain barrier penetration relative to the parent amine, while the increased tPSA partially offsets this effect. These in silico differences are directionally consistent with the expectation that the N-cyclopropanecarbonyl group produces a more lipophilic, neutral compound suitable for CNS-targeted programs.

Drug-likeness ADME prediction Lead optimization

Application Scenarios for 8-Cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane in Research and Industrial Settings


Tropane Alkaloid SAR Library Expansion for Monoamine Transporter Programs

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in monoamine transporter (DAT, SERT, NET) research, forming the core of cocaine analogs and atypical dopamine reuptake inhibitors [1]. This compound's dual substitution pattern (N-8 cyclopropanecarbonyl + C-3 methoxy) fills a specific gap in existing tropane SAR libraries, where most published analogs bear either N-alkyl or N-benzoyl substituents. The cyclopropanecarbonyl group introduces a constrained, small-ring acyl moiety not commonly explored in tropane SAR, offering a novel vector for probing steric and electronic requirements at the N-8 binding pocket. Procurement is justified for any program seeking to diversify beyond standard N-methyl, N-benzyl, or N-Boc tropane analogs.

Opioid Receptor Antagonist Lead Identification Using N-Acyl Tropane Scaffolds

The 8-azabicyclo[3.2.1]octane scaffold is established in mu opioid receptor antagonist programs, as evidenced by multiple patents from Theravance and others claiming 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists [2]. The N-cyclopropanecarbonyl group is structurally analogous to the N-cyclopropylmethyl substituent found in classical opioid antagonists (e.g., naltrexone, naloxone), suggesting that this compound may serve as a useful intermediate or screening candidate in opioid receptor programs. The 3-methoxy group provides a synthetic handle for further derivatization or may directly contribute to receptor subtype selectivity.

Conformationally Restricted Cyclopropane Pharmacophore Exploration

The cyclopropanecarbonyl moiety has been independently validated as a potency-enhancing pharmacophore through metal-chelation and hydrogen-bonding mechanisms, demonstrating 14–15× potency gains over isopropylcarbonyl controls in enzyme inhibition assays [3]. This compound provides a vehicle for testing whether the cyclopropanecarbonyl potency enhancement generalizes to tropane-based targets (transporters, GPCRs, enzymes). Procurement supports hypothesis-driven SAR studies aimed at quantifying the contribution of the cyclopropane ring constraint to target engagement in the 8-azabicyclo[3.2.1]octane chemotype.

Computational Chemistry and In Silico Screening Library Expansion

With a molecular weight of 209.29, calculated logP of 2.06, and zero Rule of Five violations , this compound occupies a favorable drug-like chemical space that is underrepresented in public screening collections. Its computed absence of hydrogen bond donors and moderate lipophilicity predict CNS permeability, making it a valuable addition to virtual screening libraries targeting neurological or psychiatric indications. Procurement of physical sample enables experimental validation of in silico predictions and establishment of assay-ready quality control parameters.

Quote Request

Request a Quote for 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.